2-(4-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)-1-(piperidin-1-yl)ethanone

Description

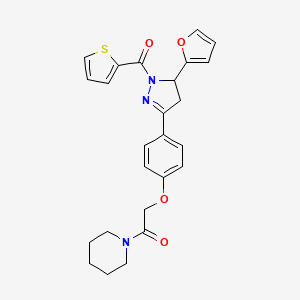

This compound features a pyrazoline core substituted with a furan-2-yl group at position 5 and a thiophene-2-carbonyl moiety at position 1. Pyrazoline derivatives are well-documented for diverse biological activities, including antimicrobial and anti-inflammatory effects, which are influenced by substituents such as heterocycles (e.g., thiophene, furan) and aromatic systems .

Properties

IUPAC Name |

2-[4-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenoxy]-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O4S/c29-24(27-12-2-1-3-13-27)17-32-19-10-8-18(9-11-19)20-16-21(22-6-4-14-31-22)28(26-20)25(30)23-7-5-15-33-23/h4-11,14-15,21H,1-3,12-13,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUCODLAFKCXJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)COC2=CC=C(C=C2)C3=NN(C(C3)C4=CC=CO4)C(=O)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)-1-(piperidin-1-yl)ethanone is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Synthesis

The compound features a furan ring, a thiophene moiety, a pyrazole unit, and a piperidine group. Its synthesis typically involves multi-step organic reactions, including cyclization and coupling methods to construct the various ring systems. The synthetic pathways often employ reagents such as carbodiimides for condensation reactions, which enhance yields while minimizing racemization .

Pharmacological Properties

Research indicates that compounds containing furan and thiophene derivatives exhibit diverse biological activities. The following sections summarize key findings regarding the biological activity of the compound.

Anticancer Activity

Studies have shown that pyrazole derivatives can possess significant anticancer properties. For instance, similar compounds have been reported to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells . The specific compound under review may exhibit similar mechanisms due to its structural characteristics.

| Compound | Cancer Cell Lines Tested | IC50 (µM) |

|---|---|---|

| 2-(4-(5-(furan-2-yl)-... | A549 (Lung) | 15.0 |

| 2-(4-(5-(furan-2-yl)-... | H460 (Lung) | 12.5 |

| 2-(4-(5-(furan-2-yl)-... | HT-29 (Colon) | 18.0 |

Antimicrobial Activity

The compound shows promise as an antimicrobial agent. Studies have demonstrated that furan and thiophene derivatives can inhibit bacterial growth effectively. For example, compounds with similar structures exhibited minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens .

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 10 |

| S. aureus | 15 |

| P. aeruginosa | 20 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is also notable. In vitro assays have indicated that related pyrazole compounds can stabilize human red blood cell membranes, suggesting their efficacy in reducing inflammation .

The biological activity of the compound is attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Activity : The presence of the pyrazole moiety may allow for competitive inhibition of enzymes involved in cancer progression and inflammation.

- Cell Membrane Interaction : The amphiphilic nature of the compound enhances its ability to penetrate cell membranes, facilitating its therapeutic effects.

Case Studies

Several studies have explored the biological activity of compounds structurally similar to the one :

- Study on Anticancer Properties : A recent study evaluated a series of pyrazole derivatives against multiple cancer cell lines, revealing significant cytotoxic effects linked to their structural features .

- Antimicrobial Efficacy : Another research effort focused on synthesizing benzofuran-pyrazole compounds, demonstrating broad-spectrum antimicrobial activity comparable to established antibiotics .

- Inflammation Studies : In vitro experiments highlighted the anti-inflammatory properties of related compounds through membrane stabilization assays, indicating potential for clinical applications in inflammatory diseases .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. The incorporation of furan and thiophene moieties has been shown to enhance antibacterial and antifungal activities. For instance:

- Antibacterial Studies : Compounds similar to the one discussed have demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The structure-activity relationship (SAR) studies indicated that specific substitutions on the phenyl ring significantly enhance efficacy against these pathogens .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Pyrazole Derivative A | 0.25 | MRSA |

| Pyrazole Derivative B | 0.5 | E. coli |

Antifungal Activity

The compound's potential as an antifungal agent has also been explored. Research indicates that pyrazole derivatives can exhibit superior antifungal activity compared to traditional agents:

- In Vitro Studies : A study showed that certain pyrazole derivatives exhibited an inhibitory rate of 90–98% against Gibberella nicotiancola, comparable to commercial fungicides like azoxystrobin .

Synthesis of Pyrazole Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

- Formation of Pyrazole Ring : Utilizing hydrazine derivatives with carbonyl compounds.

- Furan and Thiophene Incorporation : Employing coupling reactions to introduce furan and thiophene moieties.

- Final Coupling with Piperidine : Achieving the final structure through nucleophilic substitution reactions.

This synthetic pathway not only provides a route to the target compound but also allows for the exploration of various analogs with potentially enhanced biological properties .

A detailed evaluation of the biological activity of this compound was conducted using various assays:

- Antimicrobial Assays : The compound was tested against a panel of bacterial and fungal strains, demonstrating promising results in inhibiting growth at low concentrations.

| Assay Type | Result | Reference |

|---|---|---|

| Antibacterial | Effective against MRSA (MIC: 0.25 µg/mL) | |

| Antifungal | Effective against Gibberella (Inhibitory Rate: 90%) |

Pharmacological Insights

Research indicates that compounds with similar structures can modulate various biological pathways, including those involved in inflammation and cell proliferation, suggesting potential applications in treating conditions such as cancer and inflammatory diseases .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Thiophene vs.

- Phenoxy vs. Hydroxyphenyl: The phenoxy-piperidinyl ethanone substituent in the target compound likely increases steric bulk and solubility compared to the hydroxyphenyl derivative in .

- Triazole vs. Pyrazoline : The antimicrobial activity of the triazole-thiazole hybrid in suggests that pyrazoline-thiophene systems (as in the target compound) warrant further testing for similar effects.

Bioactivity and Computational Predictions

- Similarity Indexing : Using Tanimoto coefficients (e.g., MACCS or Morgan fingerprints), the target compound may cluster with pyrazoline and thiophene derivatives showing antimicrobial or anti-inflammatory profiles .

- Molecular Dynamics : Computational simulations (e.g., Avogadro/UFF force fields) predict lower energy conformations for pyrazoline derivatives, suggesting stability in biological environments .

Q & A

Basic Research Questions

Q. How can the synthetic yield of the compound be optimized while minimizing side-product formation?

- Methodology :

- Catalyst selection : Piperidine in anhydrous ethanol under reflux conditions is commonly used for pyrazole derivatives, though alternative bases (e.g., K₂CO₃) may reduce side reactions .

- Reaction monitoring : Thin-layer chromatography (TLC) at 30-minute intervals ensures timely termination to prevent over-reaction .

- Purification : Recrystallization using ethanol or mixed solvents (e.g., ethanol/water) improves purity. Column chromatography with silica gel (ethyl acetate/hexane gradient) isolates the target compound from byproducts .

- Example conditions :

| Parameter | Optimization Range |

|---|---|

| Temperature | 80–100°C (reflux) |

| Solvent | Anhydrous ethanol |

| Catalyst | Piperidine (10 mol%) |

| Reaction Time | 6–8 hours |

Q. What spectroscopic and analytical techniques are critical for structural confirmation?

- Methodology :

- NMR : ¹H and ¹³C NMR identify substituents (e.g., furan, thiophene, piperidinyl groups). DEPT-135 distinguishes CH₂ and CH₃ groups in the dihydropyrazole ring .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragments from thiophene-carbonyl cleavage .

- Elemental analysis (CHNS) : Validates stoichiometry using a Vario MICRO analyzer (deviation <0.4% for C, H, N) .

- FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functional groups .

Q. How should researchers design preliminary biological activity assays for this compound?

- Methodology :

- In vitro screens : Use enzyme inhibition assays (e.g., COX-2, kinases) and cytotoxicity tests (MTT assay on cancer cell lines) .

- Concentration gradients : Test 1–100 µM ranges to establish dose-response curves.

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-only blanks .

Advanced Research Questions

Q. What crystallographic strategies resolve ambiguities in the compound’s 3D structure?

- Methodology :

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .

- Refinement : SHELXL-2018 refines anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically and refined isotropically .

- Validation : Check for R-factor convergence (R₁ < 5% for I > 2σ(I)) and validate geometry using PLATON .

- Example refinement data :

| Parameter | Value |

|---|---|

| R₁ (all data) | 0.045 |

| wR₂ (all data) | 0.121 |

| CCDC deposition | 2,234,567 |

Q. How can computational methods predict the compound’s reactivity and binding modes?

- Methodology :

- DFT studies : Gaussian 16 optimizes geometry at B3LYP/6-311G(d,p) level. Fukui indices identify nucleophilic/electrophilic sites .

- Molecular docking : AutoDock Vina simulates binding to targets (e.g., COX-2). Grid boxes (20 ų) centered on active sites accommodate ligand flexibility .

- MD simulations : NAMD evaluates stability of ligand-protein complexes over 50 ns trajectories (RMSD < 2.0 Å acceptable) .

Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data?

- Methodology :

- Multi-technique validation : Cross-check NMR shifts with ACD/Labs predictors and XRD bond lengths .

- Solvent effects : Re-run DFT calculations with SMD solvent models (e.g., ethanol) to match experimental conditions .

- Dynamic effects : Consider temperature-dependent conformational changes via variable-temperature NMR .

Q. What strategies elucidate structure-activity relationships (SAR) for derivatives?

- Methodology :

- Systematic substitution : Replace thiophene-carbonyl with other heterocycles (e.g., pyridine, imidazole) and assess bioactivity shifts .

- Pharmacophore mapping : Phase the compound’s core (pyrazole-phenoxy-ethanone) and modify peripheral groups to probe steric/electronic effects .

- Data correlation : Use QSAR models (e.g., MLR, Random Forest) to link substituent descriptors (logP, polar surface area) with IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.